molecular formula C14H9F B8155824 5-Ethynyl-2-fluoro-biphenyl

5-Ethynyl-2-fluoro-biphenyl

Cat. No.: B8155824
M. Wt: 196.22 g/mol
InChI Key: VTVWZNIVVPIPJA-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one ring and a fluorine atom attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-fluoro-biphenyl typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

    Sonogashira Coupling: This reaction can also be used to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoro-biphenyl can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

    Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as hydrogen gas, used in reduction reactions.

Major Products Formed

    Substituted Biphenyls: Formed through electrophilic substitution reactions.

    Carbonyl Compounds: Formed through oxidation of the ethynyl group.

    Alkenes and Alkanes: Formed through reduction of the ethynyl group.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoro-biphenyl depends on its specific application. In materials science, its unique structural features contribute to the electronic properties of the final material. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylbiphenyl: Similar structure but lacks the fluorine atom.

    4-Ethynylbiphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl core.

    2-Fluorobiphenyl: Similar structure but lacks the ethynyl group.

Uniqueness

5-Ethynyl-2-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which can influence its reactivity and properties. The ethynyl group can participate in various coupling reactions, while the fluorine atom can affect the electronic properties of the compound .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWZNIVVPIPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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